1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(2-pyridinyl)piperazine
Overview
Description
1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.15976871 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Antagonist for PET Studies
One of the notable applications of similar compounds is in the development of radiolabeled antagonists for positron emission tomography (PET) to study serotonergic neurotransmission. For instance, [18F]p-MPPF, a compound with a similar structural motif, has been used for the study of 5-HT1A receptors. This research involves the synthesis, radiochemistry, animal data (rats, cats, and monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism studies (Plenevaux et al., 2000).
Study of Dopamine and Serotonin Receptors
Compounds structurally related to 1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(2-pyridinyl)piperazine have been studied for their interaction with dopamine and serotonin receptors. These studies aim to understand better the compounds' potential therapeutic applications in treating conditions like depression and schizophrenia. For example, research on G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure has led to the discovery of high-affinity dopamine receptor partial agonists (Möller et al., 2017).
Antibacterial Activities
Some derivatives, including those with the piperazine motif, have been synthesized and shown to exhibit good antibacterial activities against various pathogens. This demonstrates the compound's potential in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Liu Wei, 2012).
Fluorescent Ligands for Receptor Studies
Derivatives have also been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds display high receptor affinity and have been used to visualize 5-HT1A receptors in CHO cells by fluorescence microscopy, contributing to the understanding of receptor localization and density in biological studies (Lacivita et al., 2009).
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-17-6-4-16(5-7-17)19-13-18(24-29-19)14-28-15-21(27)26-11-9-25(10-12-26)20-3-1-2-8-23-20/h1-8,13H,9-12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGUVKKREXPKMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COCC3=NOC(=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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